molecular formula C18H18FN7O3 B2955755 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide CAS No. 1396802-23-5

2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2955755
CAS No.: 1396802-23-5
M. Wt: 399.386
InChI Key: OYWOLTCHAIRKGS-UHFFFAOYSA-N
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Description

2-(4-(3-(2-Fluorophenyl)ureido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a carboxamide group at position 3. The tetrazole ring is further linked to a phenyl group bearing a ureido moiety with a 2-fluorophenyl substituent.

Properties

IUPAC Name

2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O3/c1-29-11-10-20-17(27)16-23-25-26(24-16)13-8-6-12(7-9-13)21-18(28)22-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,27)(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWOLTCHAIRKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H20FN5O2\text{C}_{18}\text{H}_{20}\text{F}\text{N}_5\text{O}_2

This structure features a tetrazole ring, a fluorophenyl group, and a methoxyethyl substituent, which are critical for its biological interactions.

Biological Activity Overview

Tetrazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential to inhibit tumor growth in different cancer cell lines.
  • Anti-inflammatory : Ability to reduce inflammation in various models.
  • Analgesic : Exhibiting pain-relieving properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerReduces tumor cell proliferation
Anti-inflammatoryDecreases inflammatory markers
AnalgesicProvides pain relief in experimental models

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It might interact with receptors involved in pain perception and cellular signaling, leading to analgesic effects.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of tetrazole derivatives, several compounds demonstrated significant cytotoxicity against ovarian cancer cell lines. The tested compound showed selective inhibition with a growth percentage reduction of approximately 34.94% in SK-OV-3 cells, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of various tetrazole compounds. The evaluated compound exhibited a notable reduction in pro-inflammatory cytokines in vitro, suggesting its role as a therapeutic agent in inflammatory diseases .

Comparative Analysis with Related Compounds

The unique structural features of this compound allow it to exhibit distinct biological activities compared to other tetrazole derivatives. For instance:

  • Similar Compounds :
    • 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide
    • 3-(5-phenyl-2H-tetrazol-2-yl)pyridine

These compounds share some biological properties but may differ in potency and specificity due to variations in their chemical structures .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (ESI-MS) Yield (%)
Target Compound Tetrazole 2-Fluorophenyl-ureido, N-(2-methoxyethyl)carboxamide Not reported N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole 4-(Trifluoromethyl)phenyl-ureido, piperazinyl-acetate ester 548.2 [M+H]+ 93.4
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole 2-Fluorophenyl, N-(2-ethoxyphenyl)carboxamide Not reported N/A
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Thiazole Trimethoxybenzamide, N-(2-methoxyethyl), 4-phenyl-thiazole Not reported N/A

Key Observations:

Core Heterocycle Differences: The tetrazole core in the target compound is less common than thiazole or triazole analogs (e.g., compounds 10d and triazole derivatives ). Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may influence target binding compared to thiazoles (often associated with π-π stacking) .

Substituent Effects :

  • The 2-fluorophenyl-ureido group in the target compound is structurally analogous to the 4-(trifluoromethyl)phenyl-ureido group in compound 10d . Fluorine substitution enhances lipophilicity and bioavailability, while trifluoromethyl groups increase electron-withdrawing effects .
  • The N-(2-methoxyethyl) group in the target compound contrasts with the piperazinyl-acetate ester in 10d and the N-(2-ethoxyphenyl) group in . Methoxyethyl chains improve aqueous solubility compared to aromatic ethoxy substituents .

Pharmacological and Physicochemical Properties

While biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:

  • Thiazole derivatives (e.g., 10d ) with trifluoromethyl groups exhibit enhanced binding to hydrophobic enzyme pockets, as seen in antiviral and kinase inhibitor studies.
  • Triazole-carboxamides (e.g., ) with ethoxyphenyl groups demonstrate moderate metabolic stability but may suffer from rapid hepatic clearance due to esterase susceptibility .
  • The methoxyethyl group in the target compound likely reduces logP values compared to methyl or ethyl substituents, balancing solubility and membrane permeability .

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